molecular formula C22H13ClO4 B11604604 10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11604604
M. Wt: 376.8 g/mol
InChI Key: RLTKPZNTWUKKOZ-UHFFFAOYSA-N
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Description

10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzo[c]furo[3,2-g]chromen-5-ones, which are characterized by a fused ring system incorporating benzene, furan, and chromene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products .

Scientific Research Applications

10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one include:

  • 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
  • 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
  • 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl and 3-methoxy groups may enhance its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C22H13ClO4

Molecular Weight

376.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-3-methoxy-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H13ClO4/c1-25-14-6-7-15-16-9-17-19(12-2-4-13(23)5-3-12)11-26-20(17)10-21(16)27-22(24)18(15)8-14/h2-11H,1H3

InChI Key

RLTKPZNTWUKKOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Cl

Origin of Product

United States

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